![molecular formula C7H7Br2N B1611298 2,3-Dibromo-4,5-dimethylpyridine CAS No. 117846-57-8](/img/structure/B1611298.png)
2,3-Dibromo-4,5-dimethylpyridine
Overview
Description
2,3-Dibromo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring. This compound appears as a pale yellow solid and is known for its strong odor. It is commonly used as an intermediate in organic synthesis, particularly in the production of various bioactive molecules, agrochemicals, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dibromo-4,5-dimethylpyridine typically involves the bromination of 4,5-dimethylpyridine. The reaction is carried out under alkaline conditions using bromine as the brominating agent. The process can be summarized as follows:
Starting Material: 4,5-dimethylpyridine
Brominating Agent: Bromine (Br2)
Reaction Conditions: Alkaline medium, typically using a base such as sodium hydroxide (NaOH)
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl or aryl-vinyl compounds are typically formed through Suzuki-Miyaura coupling
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2,3-dibromo-4,5-dimethylpyridine serves as a crucial intermediate for synthesizing various heterocyclic compounds. It is particularly useful in reactions such as:
- Cross-coupling reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
- Nucleophilic substitutions : The bromine atoms can be replaced by other nucleophiles to create diverse derivatives.
Table 1: Summary of Organic Synthesis Applications
Reaction Type | Application | Outcome |
---|---|---|
Cross-coupling | Formation of biaryl compounds | Enhanced molecular diversity |
Nucleophilic substitution | Synthesis of new derivatives | Broad range of functional groups |
Pharmaceutical Development
This compound is explored for its potential in pharmaceutical applications due to its ability to act as a precursor for biologically active compounds. Notable studies include:
- Histone demethylase inhibitors : Research has identified derivatives of pyridine that inhibit histone demethylases, which are critical in cancer biology . The compound's structural features allow for selective inhibition over related enzymes.
Case Study: Histone Demethylase Inhibition
- A study demonstrated that specific substitutions on the pyridine ring could enhance selectivity for JMJD2E over PHD2 . This finding suggests that this compound and its derivatives may lead to new therapeutic agents.
Agricultural Chemicals
The compound also finds utility in the synthesis of agrochemicals. It is involved in developing:
- Herbicides and fungicides : Its brominated structure contributes to the efficacy and selectivity of these agricultural products .
Table 2: Agricultural Applications
Application Type | Compound Type | Purpose |
---|---|---|
Herbicides | Brominated pyridines | Crop protection |
Fungicides | Pyridine derivatives | Disease control in crops |
Material Science Applications
In material science, this compound is used to synthesize advanced materials such as polymers and coatings. Its reactivity allows it to form cross-linked structures that enhance material properties:
- Polymer synthesis : It acts as a monomer or cross-linking agent in polymer formulations.
- Coatings : Utilized in creating durable coatings resistant to environmental degradation.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. For instance, in Suzuki-Miyaura coupling, it participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions employed .
Comparison with Similar Compounds
- 2,3-Dibromo-4,6-dimethylpyridine
- 2,3,5-Tribromo-4,6-dimethylpyridine
- 5,6-Dibromo-2,3-dimethylpyridine
Comparison: 2,3-Dibromo-4,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .
Biological Activity
2,3-Dibromo-4,5-dimethylpyridine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications in research and therapeutic contexts.
- Molecular Formula : C7H7Br2N
- Molar Mass : 264.948 g/mol
- Physical State : Typically a solid at room temperature
This compound exhibits various biochemical interactions that underpin its biological activities:
- Enzyme Inhibition : The compound is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to the accumulation of substrates and alter metabolic pathways within cells.
- Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.
- Gene Expression Changes : The compound can modulate the expression of genes involved in oxidative stress responses, impacting cellular metabolism and function.
The mechanism through which this compound exerts its effects involves several key interactions:
- Covalent Binding : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. For instance, it inhibits glutathione S-transferase by binding to its active site, resulting in increased levels of reactive oxygen species (ROS) and oxidative stress.
- Subcellular Localization : The localization of this compound within cells can influence its biological effects. It has been observed to accumulate in mitochondria, where it may induce dysfunction and contribute to oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits cytochrome P450 and glutathione S-transferase |
Cell Proliferation | Alters MAPK signaling pathway affecting cell growth |
Gene Expression Modulation | Modulates genes related to oxidative stress responses |
Subcellular Effects | Induces mitochondrial dysfunction leading to increased ROS levels |
Case Study: Inhibition of Histone Demethylases
A study investigated the potential of this compound derivatives in inhibiting histone demethylases such as JMJD2E. These compounds were designed based on structural analyses to selectively inhibit specific enzymes without affecting related oxygenases. The results indicated that certain derivatives showed significant inhibitory activity against JMJD2E while sparing PHD2, highlighting the potential for targeted therapeutic applications in epigenetic regulation .
Applications in Scientific Research
The biological activities of this compound make it a valuable compound in various research domains:
- Medicinal Chemistry : Its ability to inhibit key enzymes positions it as a candidate for developing new drugs targeting metabolic disorders or cancers.
- Organic Synthesis : As a versatile building block, it is employed in synthesizing more complex organic molecules relevant to pharmaceuticals and agrochemicals.
- Material Science : The compound's unique properties may also find applications in developing new materials with specific chemical functionalities.
Properties
IUPAC Name |
2,3-dibromo-4,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMZSZZLPUJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554061 | |
Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-57-8 | |
Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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